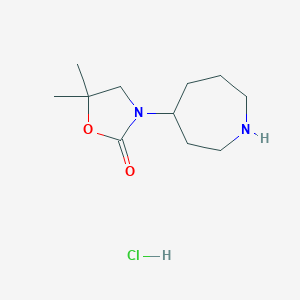

![molecular formula C11H8ClN3O4 B2507123 1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione CAS No. 1097789-53-1](/img/structure/B2507123.png)

1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione" is a derivative of pyrimidine-2,4-dione, which is a core structure in various biologically active compounds. The presence of a nitro group and a chloro substituent on the phenyl ring suggests potential for diverse chemical reactivity and biological activity. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions, as seen in the efficient synthesis of chromeno[2,3-d]pyrimidine-2,4-dione derivatives, which could be related to the synthesis of the compound . Similarly, the synthesis of 5-substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves a condensation reaction that could be adapted for the synthesis of the target compound . The synthesis of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione provides insights into the reaction of thymine with nitrobenzyl bromides, which could be relevant for introducing the nitrophenylmethyl group into the pyrimidine core .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, was determined and showed stabilization by intermolecular hydrogen bonds and π-π stacking interactions . These techniques could be employed to analyze the molecular structure of "this compound" to confirm its identity and study its crystal packing.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 2-chloro-4-(3-nitrophenoxy) pyrimidine derivatives . The presence of electron-withdrawing groups such as nitro and chloro substituents can influence the reactivity of the compound, potentially making it a suitable intermediate for further functionalization in the synthesis of anticancer drugs or other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary significantly depending on the substituents attached to the core structure. For example, the solubility, permeability, and clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show a broad range, indicating that the "this compound" could also exhibit diverse biopharmaceutical properties . The presence of the nitro group could also confer potential for reduction reactions, as seen in the synthesis of triazolopyrido[2,3-d]pyrimidines .

Applications De Recherche Scientifique

Urease Inhibition Activity

1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione and its derivatives have been researched for their potential urease inhibition activity. A study by Rauf et al. (2010) synthesized compounds related to pyrido[1,2-a]pyrimidine-2,4(3H)-dione, which exhibited varying levels of urease inhibition activity, with some showing significant activity (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. A study by Čimo et al. (1995) detailed the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the compound's utility in creating novel chemical structures (Čimo, Rybár, & Alföldi, 1995).

Structural and Spectroscopic Analysis

The compound has been a subject of detailed structural and spectroscopic analysis. Khajehzadeh et al. (2021) performed a comprehensive study on a structurally related compound, evaluating its structure and properties using various theoretical and experimental methods (Khajehzadeh, Baghernejad, Rajabi, & Rahmaniasl, 2021).

Development of Antimicrobial Agents

Research has also focused on the development of antimicrobial agents using this compound. Allehyani (2022) synthesized novel heteroannulated compounds containing chromenopyridopyrimidines with potential antimicrobial applications (Allehyani, 2022).

Mécanisme D'action

Orientations Futures

The future directions in the research of pyrimidine derivatives could involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Additionally, further studies could focus on the development of pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

Propriétés

IUPAC Name |

1-[(4-chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c12-8-2-1-7(5-9(8)15(18)19)6-14-4-3-10(16)13-11(14)17/h1-5H,6H2,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJQFTGOWJWBBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=O)NC2=O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

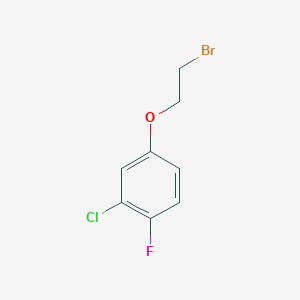

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)

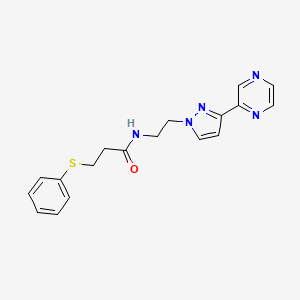

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)

![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)

![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)